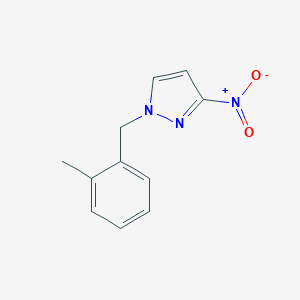
1-(2,3-Difluorobenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2,3-Difluorobenzyl)piperazine” is an organic compound with the molecular formula C11H14F2N2 . It is used in the synthesis of a variety of biologically active molecules .
Synthesis Analysis
The synthesis of piperazine derivatives often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular weight of “1-(2,3-Difluorobenzyl)piperazine” is 212.24 . The SMILES string representation of its structure isFc1cccc(CN2CCNCC2)c1F . Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives are diverse and include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Synthesis
1-(2,3-Difluorobenzyl)piperazine is a significant compound in medicinal chemistry due to its role as a building block in the synthesis of various pharmaceutical agents. Its structure allows for C–H functionalization, which is a versatile tool for creating new chemical entities with potential therapeutic effects. This compound has been utilized in the development of drugs with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties .
Biological Activity Enhancement
The incorporation of 1-(2,3-Difluorobenzyl)piperazine into drug molecules can enhance their biological activity. This is due to the piperazine ring’s ability to interact with biological receptors, potentially improving the pharmacokinetic and pharmacodynamic profiles of the drugs .
Antimicrobial Applications
Piperazine derivatives, including 1-(2,3-Difluorobenzyl)piperazine, have shown promise as antimicrobial agents. They can be incorporated into polymers to create materials with antimicrobial properties, which are useful in healthcare products, water purification systems, and food packaging .
Enzyme Inhibition
Recent studies have explored the use of piperazine hybrids in enzyme inhibition, which is crucial for treating diseases like diabetes. Compounds containing 1-(2,3-Difluorobenzyl)piperazine scaffolds have been synthesized and evaluated for their inhibitory potential against enzymes such as α-amylase and α-glucosidase .
Chemical Research and Development
In chemical research, 1-(2,3-Difluorobenzyl)piperazine serves as a versatile intermediate. It is used in the synthesis of complex organic molecules, including heterocyclic compounds, which are essential in developing new materials and chemicals .
Industrial Applications
While specific industrial applications of 1-(2,3-Difluorobenzyl)piperazine are not extensively documented, its chemical properties suggest potential uses in the development of advanced materials, such as high-performance polymers and coatings that require the introduction of fluorinated compounds for enhanced stability and performance .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity. They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Therefore, the future directions for “1-(2,3-Difluorobenzyl)piperazine” could involve further exploration of its potential biological and pharmaceutical applications.
Propriétés
IUPAC Name |
1-[(2,3-difluorophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2/c12-10-3-1-2-9(11(10)13)8-15-6-4-14-5-7-15/h1-3,14H,4-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBODJTRKPPKFDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(C(=CC=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Difluorobenzyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


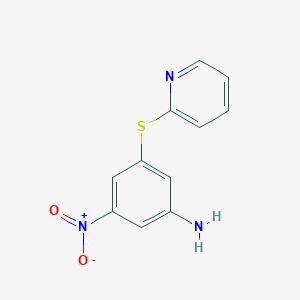

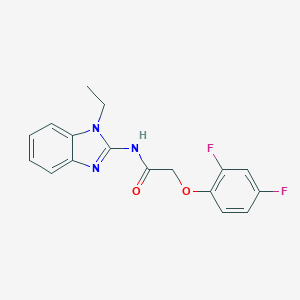

![ethyl N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)glycinate](/img/structure/B508014.png)
![5-[(3-Chlorophenoxy)methyl]-2-furaldehyde](/img/structure/B508019.png)
![[3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid](/img/structure/B508022.png)
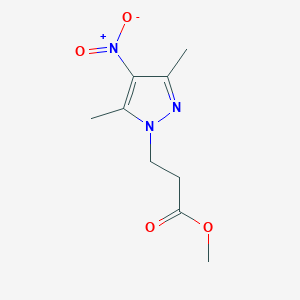

![Methyl 5-[(4-methylphenoxy)methyl]furan-2-carboxylate](/img/structure/B508030.png)
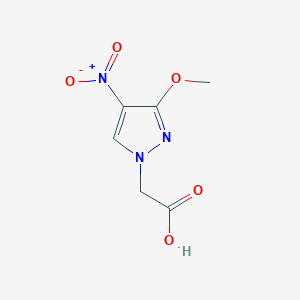
![5-[(4-Bromophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B508033.png)
